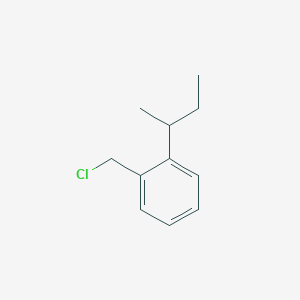

1-Butan-2-yl-2-(chloromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Butan-2-yl-2-(chloromethyl)benzene” is a chemical compound with the CAS Number: 2418727-06-5 . It has a molecular weight of 182.69 . The IUPAC name for this compound is 1-(sec-butyl)-2-(chloromethyl)benzene .

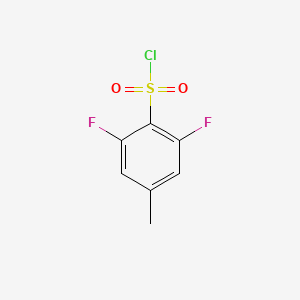

Molecular Structure Analysis

The InChI code for “1-Butan-2-yl-2-(chloromethyl)benzene” is 1S/C11H15Cl/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Through-space Charge Transfer and Emission Color Tuning

Research on di-o-carborane substituted benzene compounds, which are structurally related to "1-Butan-2-yl-2-(chloromethyl)benzene," shows the potential for tuning emission colors through molecular design. These compounds exhibit aggregation-induced emission (AIE) properties, where the emission wavelengths can be significantly shifted by altering the substituent groups. This characteristic is crucial for developing new materials for optoelectronic applications such as light-emitting diodes (LEDs) and fluorescence sensors (Bae et al., 2014).

Reactivity Towards π-Bonds

The reactivity of disilyne compounds with π-bonds, leading to the formation of novel cyclic and acyclic structures, highlights the versatility of compounds like "1-Butan-2-yl-2-(chloromethyl)benzene" in synthetic chemistry. These reactions pave the way for creating new molecular architectures, which are essential in material science, pharmaceuticals, and catalyst development (Kinjo et al., 2007).

Functionalized Isoprene Units

The electrochemical preparation of functionalized isoprene units demonstrates the potential for "1-Butan-2-yl-2-(chloromethyl)benzene" and related compounds in polymer chemistry. Such units can be incorporated into larger polymer chains, affecting the physical properties of the resulting materials, which is crucial for developing new types of synthetic rubbers and plastics (Uneyama et al., 1983).

Aromatic Substitution Reactions

Investigations into the chloromethylation of benzene and alkylbenzenes using compounds like "1-Butan-2-yl-2-(chloromethyl)benzene" contribute to our understanding of aromatic substitution reactions. These reactions are fundamental in organic synthesis, allowing for the functionalization of aromatic rings, which is a critical step in the synthesis of many pharmaceuticals, agrochemicals, and organic materials (Olah et al., 1976).

DNA-DNA and DNA-Protein Cross-Links

The ability of diepoxybutane, a structurally related compound, to form DNA-DNA and DNA-protein cross-links highlights the potential mutagenic and carcinogenic properties of compounds like "1-Butan-2-yl-2-(chloromethyl)benzene." Understanding these interactions is crucial for assessing the safety of chemical compounds and their potential risks in industrial and environmental contexts (Goggin et al., 2008).

Eigenschaften

IUPAC Name |

1-butan-2-yl-2-(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZRAIGKHBACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2561855.png)

![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide](/img/structure/B2561866.png)